molecular formula C15H16Cl3N3O2 B1679089 Prochloraz CAS No. 67747-09-5

Prochloraz

Cat. No. B1679089
CAS RN: 67747-09-5
M. Wt: 376.7 g/mol
InChI Key: TVLSRXXIMLFWEO-UHFFFAOYSA-N
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Description

Prochloraz is a broad-spectrum imidazole fungicide that is active against a range of diseases . It is widely used in Europe, Australia, Asia, and South America within gardening and agriculture .


Synthesis Analysis

Prochloraz is analyzed together with its metabolites or transformation products for food safety monitoring purposes in the European Union . The synthesis and structural characterization of a ubiquitous transformation product (BTS 40348) of fungicide prochloraz is presented .


Molecular Structure Analysis

The molecular structure of Prochloraz is closely related to the chemistry and biological activity of the substance .


Chemical Reactions Analysis

Prochloraz elicits multiple mechanisms of action in vitro, as it antagonizes the androgen and the oestrogen receptor, agonizes the Ah receptor, and inhibits aromatase activity . It also shows chemical stability in the presence of chlorine dioxide .


Physical And Chemical Properties Analysis

Prochloraz is a white crystal with a melting point of 46.5–49.3°C . It has a relative density of 1.42 g/cm3 at 20ºC and a vapour pressure of 9x10^-5 Pa at 20ºC . It is soluble in water at 34.4 mg/l at 25°C and has a high solubility in organic solvents .

Scientific Research Applications

Endocrine Disruption and Reproductive Effects

Prochloraz is identified as a fungicide with multiple mechanisms of action. Research indicates it acts as an endocrine disruptor, influencing the hormonal balance and reproductive systems in vertebrates. Studies on rats have shown that perinatal exposure to Prochloraz can feminize male offspring, indicating that the fungicide may cause significant alterations in fetal steroidogenesis and hormone levels. Specifically, Prochloraz exposure was associated with reduced plasma and testicular testosterone levels, increased testicular progesterone, and altered androgen-regulated gene expressions. These changes suggest that Prochloraz can have long-lasting effects on reproductive health and development (Vinggaard et al., 2005, Vinggaard et al., 2006).

Antiandrogenic Effects

In vitro and in vivo studies on Prochloraz reveal its antiandrogenic effects. The fungicide has been shown to inhibit androgen receptor activity and disrupt the hormonal balance, leading to reduced growth of androgen-dependent tissues. Additionally, Prochloraz exposure increased luteinizing hormone levels, indicating a disruption in the hormonal feedback mechanism. These findings underline the fungicide's potential for causing reproductive toxicity and endocrine disturbances in exposed organisms (Vinggaard et al., 2002).

Impact on Steroidogenesis and Hormone Secretion

Prochloraz also affects adrenal steroidogenesis and hormone secretion. It displays a dose-dependent inhibition of cortisol secretion and a biphasic effect on aldosterone secretion. These disruptions in hormone secretion pathways further confirm Prochloraz's role as an endocrine disruptor with significant implications for endocrine homeostasis and human health (Ohlsson et al., 2009).

Effects on Aquatic Organisms

Prochloraz's impact extends to aquatic organisms as well. Exposure to the fungicide led to disruptions in the hypothalamic-pituitary-gonadal axis in female fathead minnows, altering gene expression and steroid production. This indicates that Prochloraz can have immediate and significant effects on aquatic life, potentially affecting entire ecosystems (Skolness et al., 2011).

Persistent Effects on Sexual Development in Zebrafish

Research on zebrafish revealed that exposure to Prochloraz during the period of sexual differentiation leads to irreversible effects on sexual development, with a skewed sex ratio towards males and the presence of intersex individuals. These findings highlight the persistent and irreversible nature of Prochloraz's endocrine-disrupting effects on aquatic vertebrates, posing a long-term threat to species diversity and population stability (Baumann et al., 2015).

Safety And Hazards

Prochloraz is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The approval of the active substance prochloraz expired on 31 December 2021 as no application for its renewal was submitted . All existing authorisations for plant protection products containing this active substance have been revoked . Therefore, all existing MRLs will be lowered to the limit of quantification (LOQ) .

properties

IUPAC Name

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLSRXXIMLFWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4024270
Record name Prochloraz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prochloraz

CAS RN

67747-09-5
Record name Prochloraz
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67747-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prochloraz [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067747095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prochloraz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.885
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROCHLORAZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SFL01YCL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name omega-COOH-tetranor-LTE3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,500
Citations
AM Vinggaard, U Hass, M Dalgaard… - … journal of andrology, 2006 - Wiley Online Library
… In order to investigate the developmental effects of prochloraz, pregnant Wistar dams were dosed perinatally with 30 mg/kg prochloraz. Results showed that prochloraz significantly …
Number of citations: 187 onlinelibrary.wiley.com
P Laier, SB Metzdorff, J Borch, ML Hagen… - Toxicology and applied …, 2006 - Elsevier
The fungicide prochloraz has got multiple mechanisms of action that may influence the demasculinizing and reproductive toxic effects of the compound. In the present study, Wistar rats …
Number of citations: 121 www.sciencedirect.com
J Lundqvist, B Hellman, A Oskarsson - Food and Chemical Toxicology, 2016 - Elsevier
… field of prochloraz and genotoxicity. This study reports a new mechanism by which prochloraz may exert toxicity. Our findings suggest that prochloraz might have genotoxic properties. …
Number of citations: 43 www.sciencedirect.com
AM Vinggaard, C Nellemann, M Dalgaard… - Toxicological …, 2002 - academic.oup.com
… Furthermore, prochloraz was able to activate the Ah receptor (unpublished data). The … to determine if prochloraz also acts as an antiandrogen in vivo. The effects of prochloraz in intact …
Number of citations: 180 academic.oup.com
Y Zhang, B Zhang, C Luo, Y Fu, F Zhu - Plant Disease, 2021 - Am Phytopath Society
The demethylation inhibitor (DMI) fungicide prochloraz has … The 50% effective concentration (EC 50 ) values of prochloraz … could be considered sensitive to prochloraz. Relative baseline …
Number of citations: 24 apsjournals.apsnet.org
M Tejada, I Gómez, AM García-Martínez, P Osta… - Ecotoxicology and …, 2011 - Elsevier
… Since Prochloraz acts directly on the soil fungal population, and we do not … of Prochloraz in soil biological activities and (2) to study the evolution of the bacterial community in Prochloraz …
Number of citations: 47 www.sciencedirect.com
R Zhang, Q Xu, Y Zhang, F Zhu - Plant disease, 2018 - Am Phytopath Society
… prochloraz at 0.15 and 0.36 µg/ml. Light microscopic observations showed that prochloraz in … sclerotiorum and thus will advance our understanding of the toxic actions of prochloraz on …
Number of citations: 30 apsjournals.apsnet.org
B Alpertunga, M Kara, M Abudayyak… - Toxicology …, 2014 - Taylor & Francis
… Prochloraz induced lipid peroxidation and altered glutathione contents and antioxidant enzyme activities in NRK-52E cells. Our results indicated that prochloraz … in prochloraz treatment. …
Number of citations: 13 www.tandfonline.com
Y Wang, C Jin, D Wang, J Zhou, G Yang, K Shao… - Journal of Hazardous …, 2021 - Elsevier
Chlorothalonil (CHL) and procymidone (PRO) are fungicides that exhibit low toxicity and are widely used in many countries. And both fungicides are frequently detected in the food chain…
Number of citations: 40 www.sciencedirect.com
N Cedergreen, A Kamper, JC Streibig - Aquatic Toxicology, 2006 - Elsevier
… in relation to CA between prochloraz and azoxystrobin, diquat and … Hence, prochloraz does synergise the effect of some … The organism most susceptible to synergy by prochloraz in this …
Number of citations: 113 www.sciencedirect.com

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